molecular formula C28H32N2O2 B10822486 (2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol

(2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol

Cat. No.: B10822486
M. Wt: 428.6 g/mol
InChI Key: RGJHUVJQGAAZLK-GKTFKBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BU72 is an extremely potent opioid compound used primarily in pharmacological research. It is known for its high binding affinity and potency as an agonist for the μ-opioid receptor. The compound has a complex chemical structure, with the IUPAC name (2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BU72 involves multiple steps, starting from simpler organic compoundsThe reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired stereochemistry .

Industrial Production Methods

Industrial production of BU72 is not common due to its primary use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound are maintained through rigorous quality control processes .

Chemical Reactions Analysis

Types of Reactions

BU72 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

BU72 is widely used in scientific research due to its potent activity at the μ-opioid receptor. Some of its applications include:

Mechanism of Action

BU72 exerts its effects by binding to the μ-opioid receptor with exceptionally high affinity. This binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary molecular targets are the G-protein coupled receptors, which mediate the analgesic and euphoric effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BU72

BU72 is unique due to its exceptionally high efficacy and long duration of action compared to other opioids. It also has a distinct chemical structure that allows for strong lipophilic binding interactions with the μ-opioid receptor, contributing to its slow receptor kinetics and prolonged effects .

Properties

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

(1R,2S,4R,5S,6R,9R,10R)-6-methoxy-5,20-dimethyl-4-phenyl-3,20-diazahexacyclo[8.7.3.15,9.01,9.02,6.012,17]henicosa-7,12(17),13,15-tetraen-15-ol

InChI

InChI=1S/C28H32N2O2/c1-25-17-26-11-12-28(25,32-3)24(29-23(25)18-7-5-4-6-8-18)27(26)13-14-30(2)22(26)15-19-9-10-20(31)16-21(19)27/h4-12,16,22-24,29,31H,13-15,17H2,1-3H3/t22-,23-,24+,25+,26-,27+,28+/m1/s1

InChI Key

RGJHUVJQGAAZLK-GKTFKBBASA-N

Isomeric SMILES

C[C@@]12C[C@@]34C=C[C@@]1([C@H]([C@@]35CCN([C@@H]4CC6=C5C=C(C=C6)O)C)N[C@@H]2C7=CC=CC=C7)OC

Canonical SMILES

CC12CC34C=CC1(C(C35CCN(C4CC6=C5C=C(C=C6)O)C)NC2C7=CC=CC=C7)OC

Origin of Product

United States

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